molecular formula C26H19F3N4O3 B2641806 3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105249-61-3

3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2641806
CAS RN: 1105249-61-3
M. Wt: 492.458
InChI Key: GZVZIGHYVOODPJ-UHFFFAOYSA-N
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Description

3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H19F3N4O3 and its molecular weight is 492.458. The purity is usually 95%.
BenchChem offers high-quality 3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research by Gorelik et al. (1971) on quinones, including studies on anthra[1,2-c][1,2,5]oxadiazole-6,11-dione derivatives, provides foundational knowledge on the chemical behavior and reactivity of related compounds, which is crucial for understanding the applications of the compound (Gorelik, Zaitsev, Kononova, & Dokunikhin, 1971).

  • A study by Rajesh et al. (2011) on L-proline-catalysed synthesis of heterocyclic ortho-quinones through a "on water" protocol highlights the environmentally friendly methods that can be applied for synthesizing complex molecules, including those similar to the compound of interest (Rajesh, Bala, Perumal, & Menéndez, 2011).

Biological Activity

  • Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, demonstrating the potential for these compounds to have antitumor activity. This research indicates the possible medical applications of structurally related compounds (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Advanced Materials

  • Huang et al. (2006) explored dibenzothiophene/oxide and quinoxaline/pyrazine derivatives as electron-transport materials, which underscores the potential of quinazoline derivatives in developing new materials for electronic devices (Huang, Whang, Shen, Wen, Lin, Ke, Chen, & Wu, 2006).

Catalysis and Green Chemistry

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methylamine with 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of a coupling agent. The resulting intermediate is then subjected to cyclization to form the final product.", "Starting Materials": [ "3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methylamine", "3-phenethyl-2,4(1H,3H)-quinazolinedione", "Coupling agent" ], "Reaction": [ "Step 1: Condensation of 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methylamine with 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of a coupling agent to form an intermediate.", "Step 2: Cyclization of the intermediate to form 3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione." ] }

CAS RN

1105249-61-3

Product Name

3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C26H19F3N4O3

Molecular Weight

492.458

IUPAC Name

3-(2-phenylethyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H19F3N4O3/c27-26(28,29)19-10-6-9-18(15-19)23-30-22(36-31-23)16-33-21-12-5-4-11-20(21)24(34)32(25(33)35)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2

InChI Key

GZVZIGHYVOODPJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F

solubility

not available

Origin of Product

United States

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